6-Bromo-2,3-dichlorophenol

Vue d'ensemble

Description

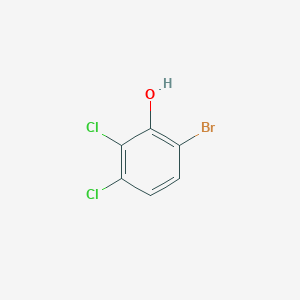

6-Bromo-2,3-dichlorophenol: is an organic compound with the molecular formula C₆H₃BrCl₂O and a molecular weight of 241.9 g/mol . It is a substituted phenol, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler phenolic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Substitution: Formation of substituted phenols with different functional groups.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated phenols.

Applications De Recherche Scientifique

Antimicrobial Agents

6-Bromo-2,3-dichlorophenol is recognized for its antimicrobial properties. It has been effectively utilized in the formulation of antimicrobial agents for pharmaceuticals and personal care products.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 62 ± 0.9 | 72 ± 1.1 |

| Bacillus subtilis | 57 ± 1.3 | 65 ± 1.5 |

| Escherichia coli | 44 ± 1.7 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 31 ± 2.5 |

These findings indicate that the compound exhibits higher activity against Gram-positive bacteria compared to Gram-negative bacteria, highlighting its potential use in developing new antibacterial agents .

Pesticide Development

The compound serves as an intermediate in synthesizing pesticides, which are crucial for agricultural applications. Its halogenated structure contributes to the efficacy and stability of pesticide formulations, aiding in crop protection while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent to detect and quantify phenolic compounds in environmental samples. It assists researchers in assessing the presence of contaminants and understanding their behavior in various ecosystems .

Polymer Industry

This chemical can be incorporated into polymer formulations to enhance thermal stability and resistance to degradation. This application is significant for manufacturers aiming to produce durable materials that withstand harsh conditions .

Environmental Research

This compound plays a critical role in studying the toxicity and environmental behavior of chlorinated phenols. Research utilizing this compound informs regulatory policies and remediation strategies aimed at mitigating environmental contamination .

Mécanisme D'action

The mechanism of action of 6-Bromo-2,3-dichlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

2,3-Dichlorophenol: Lacks the bromine atom, resulting in different reactivity and properties.

4-Bromo-2,3-dichlorophenol: Has the bromine atom in a different position, affecting its chemical behavior.

2,4,6-Trichlorophenol: Contains three chlorine atoms, leading to distinct chemical and physical properties.

Uniqueness: 6-Bromo-2,3-dichlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement imparts unique reactivity and properties, making it valuable for specific chemical and industrial applications.

Activité Biologique

6-Bromo-2,3-dichlorophenol (6-Br-2,3-DCP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C_6H_3BrCl_2O. The presence of bromine and chlorine substituents on the phenolic ring significantly influences its chemical behavior and biological activity. The compound is typically synthesized through electrophilic halogenation processes involving phenol and halogenating agents.

The biological activity of 6-Br-2,3-DCP is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. The phenolic hydroxyl group can form hydrogen bonds, which may alter enzyme activity or protein structure. Additionally, the halogen atoms can participate in halogen bonding , enhancing the compound's reactivity and specificity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : 6-Br-2,3-DCP has been shown to inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.

- Antimicrobial Activity : Preliminary studies suggest that 6-Br-2,3-DCP exhibits antimicrobial properties against various pathogens.

Antimicrobial Effects

Research indicates that 6-Br-2,3-DCP possesses antimicrobial properties. A study demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 50-100 µg/mL.

Cytotoxicity Studies

Cytotoxic effects have been observed in various cell lines. For instance, in human cancer cell lines, 6-Br-2,3-DCP exhibited IC50 values ranging from 30 to 70 µM, indicating significant cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of 6-Br-2,3-DCP.

- Methodology : Disk diffusion method against standard bacterial strains.

- Results : Showed significant inhibition zones compared to control groups.

- : Suggests potential as a preservative or disinfectant agent in pharmaceuticals and food industries.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of 6-Br-2,3-DCP.

- Results : Notable reduction in cell viability at concentrations above 30 µM.

- : Indicates potential for development as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | C₆H₃BrCl₂O | 50-100 | 30-70 | Antimicrobial, cytotoxic |

| 4-Bromo-2,3-dichlorophenol | C₆H₃BrCl₂O | 60-120 | 40-80 | Antimicrobial |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 70-150 | 50-90 | Antimicrobial, endocrine disruptor |

Propriétés

IUPAC Name |

6-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPAUPWRNOGNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543391 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-45-0 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.